molecular formula C22H22FN3O2 B12182079 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone

2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone

Cat. No.: B12182079
M. Wt: 379.4 g/mol
InChI Key: YJHJZZSLCUXFCO-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone is a complex organic compound that features a fluorophenyl group, an indole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling with Piperazine: The final step involves coupling the indole and fluorophenyl intermediates with piperazine under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets:

Properties

Molecular Formula

C22H22FN3O2

Molecular Weight

379.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H22FN3O2/c1-24-15-19(18-4-2-3-5-20(18)24)22(28)26-12-10-25(11-13-26)21(27)14-16-6-8-17(23)9-7-16/h2-9,15H,10-14H2,1H3

InChI Key

YJHJZZSLCUXFCO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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